Cas no 2005890-41-3 ((3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol)

(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol
- EN300-1289417
- 2005890-41-3
-
- Inchi: 1S/C5H7BrN2S/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3
- InChI Key: TXNZJDAGENZOGQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(CS)N(C)N=1
Computed Properties
- Exact Mass: 205.95133g/mol
- Monoisotopic Mass: 205.95133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 18.8Ų
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289417-250mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 250mg |
$999.0 | 2023-10-01 | ||
Enamine | EN300-1289417-10000mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 10000mg |
$4667.0 | 2023-10-01 | ||
Enamine | EN300-1289417-1.0g |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289417-50mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 50mg |
$912.0 | 2023-10-01 | ||
Enamine | EN300-1289417-1000mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 1000mg |
$1086.0 | 2023-10-01 | ||
Enamine | EN300-1289417-2500mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 2500mg |
$2127.0 | 2023-10-01 | ||
Enamine | EN300-1289417-500mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 500mg |
$1043.0 | 2023-10-01 | ||
Enamine | EN300-1289417-100mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 100mg |
$956.0 | 2023-10-01 | ||
Enamine | EN300-1289417-5000mg |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol |
2005890-41-3 | 5000mg |
$3147.0 | 2023-10-01 |
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol
Chemical Profile of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol (CAS No. 2005890-41-3)
(3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2005890-41-3, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both bromine and sulfur atoms in its molecular structure introduces unique reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol consists of a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a methanethiol moiety at the 5-position. This specific arrangement of functional groups imparts distinct chemical properties that make it useful in various synthetic transformations. The bromine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been growing interest in pyrazole derivatives due to their reported pharmacological effects. Studies have highlighted the potential of these compounds as scaffolds for developing novel therapeutic agents. Specifically, modifications at the 3-position of the pyrazole ring have been shown to influence binding affinity and selectivity towards various biological targets. The incorporation of a sulfur-containing group, such as the methanethiol moiety in (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol, has also been associated with enhanced bioactivity in certain contexts.
Current research endeavors are focused on leveraging the reactivity of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol to develop new pharmacophores. One notable area of investigation involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing analogs of this compound that target specific kinase isoforms, researchers aim to develop more effective and selective therapeutic strategies.
Another promising application lies in the field of antimicrobial research. The structural features of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol have prompted investigations into its potential as an antimicrobial agent. Preliminary studies suggest that derivatives of this compound exhibit activity against resistant bacterial strains, offering a potential solution to the growing problem of antibiotic resistance. The sulfur atom in the methanethiol group is particularly noteworthy, as it has been shown to interact with bacterial cell membranes, disrupting essential cellular processes.
Furthermore, the compound's utility extends to materials science and industrial applications. Its ability to undergo selective functionalization makes it a valuable building block for designing polymers and advanced materials with tailored properties. For instance, researchers have explored its use in creating conductive polymers that could find applications in electronics and renewable energy technologies.
The synthesis of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or coupling reactions to incorporate the methyl and methanethiol groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, (3-bromo-1-methyl-1H-pyrazol-5-yl)methanethiol represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a valuable tool for drug discovery, antimicrobial development, and materials science innovation. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further within the chemical and pharmaceutical communities.
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